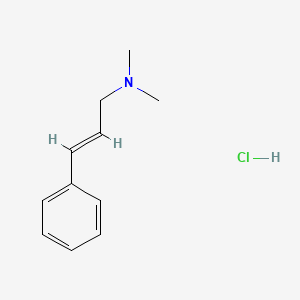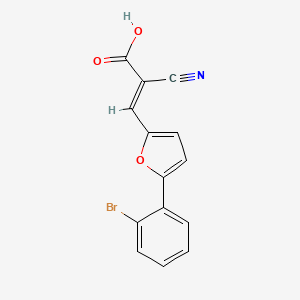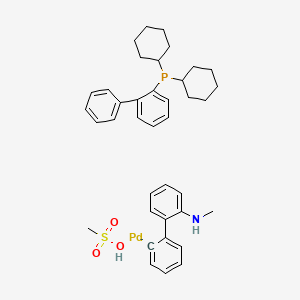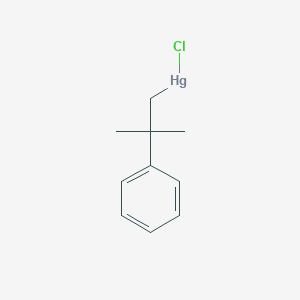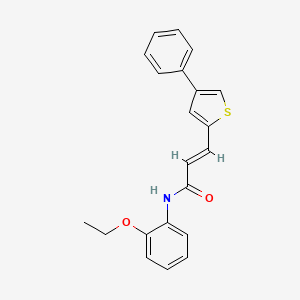
1,4-Dioxane-2,5-dione, 3-methyl-6-(2-propyn-1-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dioxane-2,5-dione, 3-methyl-6-(2-propyn-1-yl)- is a derivative of 1,4-dioxane-2,5-dione, which is a cyclic ester. This compound is notable for its unique structural features, including a propynyl group attached to the dioxane ring. It is used in various scientific research applications due to its reactivity and potential for forming polymers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-dioxane-2,5-dione, 3-methyl-6-(2-propyn-1-yl)- typically involves the reaction of malonic acid derivatives with acetone in the presence of acetic anhydride and sulfuric acid . Another method involves the use of isopropenyl acetate and catalytic sulfuric acid . These reactions are carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar methods as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Dioxane-2,5-dione, 3-methyl-6-(2-propyn-1-yl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the dioxane ring into more reduced forms.
Substitution: The propynyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while substitution reactions can introduce a variety of functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
1,4-Dioxane-2,5-dione, 3-methyl-6-(2-propyn-1-yl)- is used in several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and polymers.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Wirkmechanismus
The mechanism of action of 1,4-dioxane-2,5-dione, 3-methyl-6-(2-propyn-1-yl)- involves its ability to undergo various chemical reactions that modify its structure. The molecular targets and pathways involved depend on the specific application. For example, in polymerization reactions, the compound acts as a monomer that forms long polymer chains through repeated reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Meldrum’s Acid: 2,2-Dimethyl-1,3-dioxane-4,6-dione.
Dimedone: 5,5-Dimethyl-1,3-cyclohexanedione.
Barbituric Acid: 2,4,6-Trioxohexahydropyrimidine.
Uniqueness
1,4-Dioxane-2,5-dione, 3-methyl-6-(2-propyn-1-yl)- is unique due to its propynyl group, which imparts distinct reactivity and potential for forming polymers. This makes it particularly valuable in applications requiring specific structural features and reactivity.
Eigenschaften
Molekularformel |
C8H8O4 |
|---|---|
Molekulargewicht |
168.15 g/mol |
IUPAC-Name |
3-methyl-6-prop-2-ynyl-1,4-dioxane-2,5-dione |
InChI |
InChI=1S/C8H8O4/c1-3-4-6-8(10)11-5(2)7(9)12-6/h1,5-6H,4H2,2H3 |
InChI-Schlüssel |
RUCSPYCHQRRDIK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(=O)OC(C(=O)O1)CC#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Cyano-3-[1-(4-fluoro-benzyl)-1H-indol-3-yl]-N-furan-2-ylmethyl-acrylamide](/img/structure/B11940724.png)


![N-(2-([1,1'-Biphenyl]-4-carbonyl)benzofuran-3-yl)acetamide](/img/structure/B11940732.png)
![{[Benzyl(hydroxy)amino]methyl}benzene hydrochloride](/img/structure/B11940737.png)
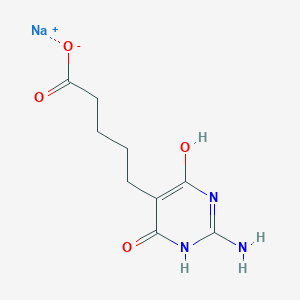
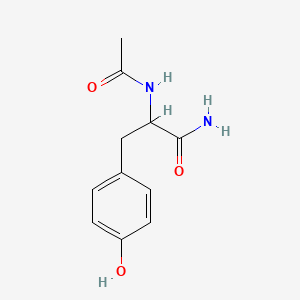
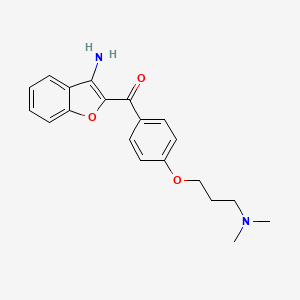
![Bicyclo[3.2.2]nonane-1,5-diamine](/img/structure/B11940771.png)
